molecular formula C24H19N3O5S B6025708 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B6025708
M. Wt: 461.5 g/mol
InChI Key: NWEWMWCKOZUAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as BMN 673, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. BMN 673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. This compound 673 has been shown to be highly selective for PARP1 and PARP2 enzymes, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects
This compound 673 has been shown to induce cell death in cancer cells with defects in DNA repair pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This compound 673 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has several advantages for use in preclinical studies. It is a highly selective PARP inhibitor with potent anticancer activity. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. However, this compound 673 has some limitations for use in preclinical studies. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. This compound 673 is also expensive to synthesize, which may limit its availability for use in preclinical studies.

Future Directions

There are several future directions for the development of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to identify biomarkers that can predict response to this compound 673 in patients with cancer. Additionally, the development of more potent and selective PARP inhibitors is an active area of research, which may lead to the development of new and improved anticancer agents.

Synthesis Methods

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-nitrobenzamide, which is then reacted with 2-mercapto-4,5-bis(4-methoxyphenyl)-1,3-thiazole to yield this compound 673. The synthesis of this compound 673 has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has been extensively studied in preclinical models of cancer. It has been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-31-19-11-5-15(6-12-19)21-22(16-7-13-20(32-2)14-8-16)33-24(25-21)26-23(28)17-3-9-18(10-4-17)27(29)30/h3-14H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWMWCKOZUAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.